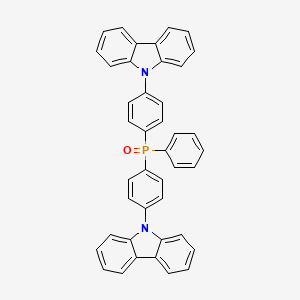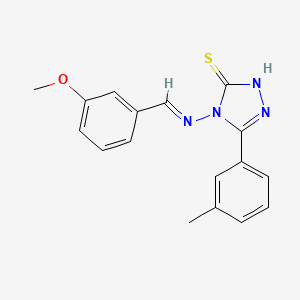
N-(4-butylphenyl)-2-iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-iodoacetamide: is an organic compound that features an iodine atom attached to an acetamide group, which is further connected to a butyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-butylphenyl)-2-iodoacetamide typically begins with 4-butylaniline and iodoacetic acid.
Reaction Steps:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-butylphenyl)-2-iodoacetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenyl ring or the amide group.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted amides.
Oxidation Products: Oxidized derivatives of the phenyl ring or the amide group.
Reduction Products: Reduced forms of the amide group or the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: N-(4-butylphenyl)-2-iodoacetamide is used as an intermediate in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: It serves as a substrate in various cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: It is used in the development of new pharmaceuticals due to its ability to form stable amide bonds.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(4-butylphenyl)-2-iodoacetamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, which can then interact with biological targets.
Comparación Con Compuestos Similares
N-(4-iodo-1,3-diphenylbutyl) acrylamide: This compound has a similar structure but with an acrylamide group instead of an acetamide group.
N-(4-bromophenyl)-2-chloroacetamide: This compound has a bromine atom instead of iodine and a chloroacetamide group.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(4-butylphenyl)-2-iodoacetamide makes it particularly reactive in substitution and coupling reactions.
Butyl Group: The butyl group on the phenyl ring can influence the compound’s solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C12H16INO |
|---|---|
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C12H16INO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) |
Clave InChI |
OITIQHRCIQJOIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)
![[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12046355.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)

![4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12046368.png)


![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)

![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)
